{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol

Asymmetric Synthesis Pharmaceutical Intermediate Chiral Bronchodilator

Ensure process integrity with this non-fungible chiral intermediate. {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol (CAS 675872-80-7) provides the essential (R)-stereochemistry for synthesizing bronchodilator APIs (R)-salmeterol and (R)-albuterol. Substitution with the (S)-enantiomer, racemates, or structural analogs leads to synthetic dead-ends and complete batch failure, making this specific compound a mission-critical procurement item for convergent synthetic routes.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 675872-80-7
Cat. No. B12530865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol
CAS675872-80-7
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CC=C2CO
InChIInChI=1S/C15H15NO3/c17-11-13-8-4-5-9-14(13)15(10-16(18)19)12-6-2-1-3-7-12/h1-9,15,17H,10-11H2/t15-/m1/s1
InChIKeyYAOYSTQKWJGYMG-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol (CAS 675872-80-7): A Chiral Nitro Alcohol Intermediate


{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol, with the CAS number 675872-80-7, is an optically active, chiral 1-substituted phenyl-2-nitro alcohol derivative [1]. Its molecular formula is C15H15NO3, giving it a molecular weight of 257.28 g/mol . The compound is characterized by a (1R)-2-nitro-1-phenylethyl substituent on a benzenemethanol core. This specific structure places it within a broader class of compounds patented for their utility as intermediates in the production of bronchodilator pharmaceuticals, specifically (R)-salmeterol and (R)-albuterol, via conversion to optically active amino alcohols [1].

The Risk of Substituting {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol (CAS 675872-80-7) with In-Class Analogs


Simple substitution of {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol with a close analog is high-risk due to its specific role as a chiral intermediate in a convergent synthetic pathway. The (R) stereochemistry at the benzylic position is not a generic feature but a critical prerequisite for generating the pharmacologically active (R)-enantiomer of the final drug [1]. Using the (S)-enantiomer, a racemic mixture, or an analog lacking the 2-hydroxymethylphenyl group would lead to the wrong stereoisomer or a structural dead-end, failing to produce the required (R)-amino alcohol intermediate [1]. This results in a complete process failure, not just a reduction in yield, making this specific compound a non-fungible procurement item for targeted synthetic routes.

Quantitative Performance Evidence for {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol (CAS 675872-80-7)


Defined Role as (R)-Salmeterol Precursor vs. Unsubstituted Phenyl-2-Nitroethanol

The primary documented use of the target compound is as an intermediate in the production of (R)-salmeterol, a long-acting beta2-adrenergic receptor agonist (LABA) [1]. Its 2-hydroxymethyl functional group enables downstream conversion to the amino alcohol, a transformation that is structurally impossible for the simpler analog, (R)-1-phenyl-2-nitroethanol (CAS 15990-45-1), which lacks this critical handle [1]. While both belong to the same patent class, only the target compound is explicitly linked in the patent to the salmeterol/buterol synthesis pathway [1].

Asymmetric Synthesis Pharmaceutical Intermediate Chiral Bronchodilator

Stereochemical Configuration Criticality: (R)-Enantiomer vs. Racemic Mixture

The patent explicitly requires the (R)-isomer for the production of active pharmaceuticals. Using a racemic mixture (which contains 50% of the inactive (S)-enantiomer) would reduce the theoretical yield of the desired stereoisomer by 50% from the outset [1]. Furthermore, the downstream chemistry, as described in the patent, is designed for the optically active (R)-form, and the presence of the (S)-enantiomer would necessitate costly chiral separation or lead to racemization problems, making the racemate an inefficient choice. The patent addresses this by providing a stereoselective synthesis method [1].

Chiral Chemistry Enantiomeric Excess Asymmetric Catalysis

Enabled by Asymmetric Nitro-Aldol Reaction: Target Subclass vs. Racemic Synthesis

The patented production method utilizes a catalytic asymmetric nitro-aldol (Henry) reaction between a specific benzaldehyde derivative and nitromethane, using a rare earth metal complex with an optically active ligand [1]. This method is designed to directly install the required (R) stereocenter with high selectivity, whereas traditional base-catalyzed methods (e.g., using triethylamine) yield a racemic mixture [1]. The target compound, as a member of the formula (1-2) class, is produced by this advanced stereoselective approach, providing a route to high optical purity material without the need for classical resolution.

Nitro-Aldol Reaction Asymmetric Catalysis Rare Earth Metal Complex

Validated Application Scenarios for {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol (CAS 675872-80-7)


Industrial Synthesis of (R)-Salmeterol and (R)-Albuterol

This compound's primary and most strongly evidenced application is as a chiral intermediate for the production of the long-acting bronchodilators (R)-salmeterol and (R)-albuterol [1]. The synthetic route proceeds by converting the nitro group to an amino group to yield an optically active amino alcohol, which is then elaborated into the final pharmaceutical. This establishes the compound as a critical procurement item for manufacturers of these specific active pharmaceutical ingredients [1].

Chiral Building Block for Beta-Agonist Research

As a well-defined, optically active 1-substituted phenyl-2-nitro alcohol, the compound serves as a versatile precursor in medicinal chemistry for exploring structure-activity relationships (SAR) of new beta-adrenergic agonists. Its hydroxymethyl group offers a handle for further functionalization, enabling the synthesis of derivative libraries beyond salmeterol, as taught by the general applicability of the patent's formula (1-2) [1].

Calibration Standard for Chiral Analytical Method Development

The compound's defined (R)-stereochemistry makes it suitable as an authentic reference standard for developing chiral HPLC or SFC methods. It can be used to confirm the enantiomeric excess of in-process samples during the synthesis of the target amino alcohols, or to benchmark against its (S)-enantiomer for method validation [1].

Quote Request

Request a Quote for {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.